eutigoside C
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Overview
Description
eutigoside C is a natural product found in Eurya emarginata with data available.
Scientific Research Applications
Anti-Inflammatory Properties
Eutigoside C, derived from the leaves of Eurya emarginata, exhibits significant anti-inflammatory effects. In a study conducted on lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, eutigoside C effectively inhibited the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-6 (IL-6). This inhibition is linked to the suppression of nuclear factor (NF)‐κB activation and mitogen-activated protein (MAP) kinase phosphorylation, which are critical pathways in inflammatory responses (Lee et al., 2008).
Radioprotective Effects
Eutigoside C has been shown to possess radioprotective properties, particularly in the context of intestinal damage caused by gamma irradiation. A study demonstrated that pre-treatment with eutigoside C significantly protected intestinal crypts from radiation-induced apoptosis and mitigated the decrease in villous height. This protective effect is possibly due to eutigoside C's ability to safeguard against radiation-induced oxidative stress, as evidenced by its preservation of superoxide dismutase (SOD) and catalase (CAT) activities (Moon et al., 2009).
Anticancer Activity
Eutigoside C has demonstrated cytotoxic effects against HL-60 promyelocytic leukemia cells. Treatment with eutigoside C induced apoptosis in these cells, characterized by DNA fragmentation, morphologic changes, and the increase of sub-G1 hypodiploid cells. This apoptotic induction is associated with the down-regulation of Bcl-2, an anti-apoptotic protein, and the activation of caspase-3, an effector of apoptosis. These findings suggest a potential application of eutigoside C in cancer therapy, specifically targeting leukemia cells (Park et al., 2005).
properties
Product Name |
eutigoside C |
---|---|
Molecular Formula |
C23H26O9 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H26O9/c24-16-8-10-23(29,11-9-16)12-13-30-22-21(28)20(27)19(26)17(32-22)14-31-18(25)7-6-15-4-2-1-3-5-15/h1-11,17,19-22,26-29H,12-14H2/b7-6+/t17-,19-,20+,21-,22-/m1/s1 |
InChI Key |
QOMDZDCUSAVCSJ-LPIGZASCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3(C=CC(=O)C=C3)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OCCC3(C=CC(=O)C=C3)O)O)O)O |
synonyms |
eutigoside C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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